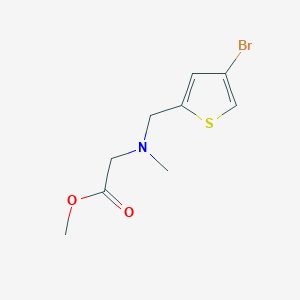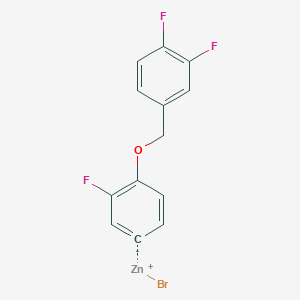
4-(3',4'-DifluorobenZyloxy)-3-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of organozinc reagents.
化学反应分析
Types of Reactions
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated phenols.
Reduction: It can be reduced to form simpler fluorinated aromatic compounds.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles to form diverse derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve temperatures ranging from room temperature to moderate heating (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
Chemistry
In chemistry, this compound is used extensively in the synthesis of complex organic molecules, particularly those containing fluorine atoms. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of diverse molecular architectures.
Biology and Medicine
In biological and medicinal research, fluorinated compounds are of great interest due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of fluorinated drug candidates and bioactive molecules.
Industry
In the industrial sector, this compound is employed in the production of advanced materials, including fluorinated polymers and specialty chemicals. Its reactivity and versatility make it a key reagent in the development of new materials with improved performance characteristics.
作用机制
The mechanism by which 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. This process results in the formation of new carbon-carbon bonds, which are essential for the construction of complex organic molecules.
相似化合物的比较
Similar Compounds
- 4-Fluorophenylzinc bromide
- 3,4-Difluorophenylzinc bromide
- 4-(3’,4’-Difluorobenzyloxy)phenylzinc bromide
Uniqueness
Compared to similar compounds, 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it more effective in cross-coupling reactions. Additionally, the benzyloxy group provides further functionalization opportunities, allowing for the synthesis of a broader range of derivatives.
属性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-difluoro-4-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-6-5-9(7-12(10)16)8-17-13-4-2-1-3-11(13)15;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GIIOPZLWVKXBRG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=[C-]1)F)OCC2=CC(=C(C=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



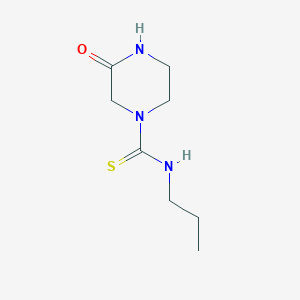
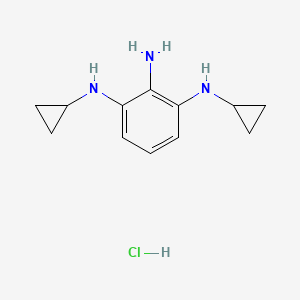
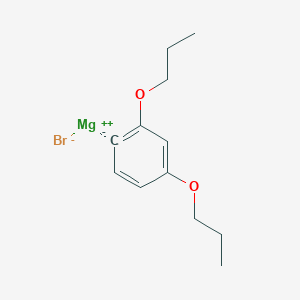

![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
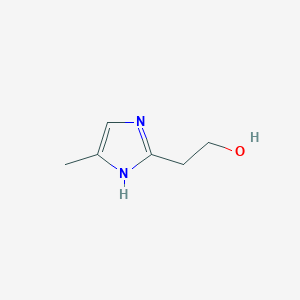

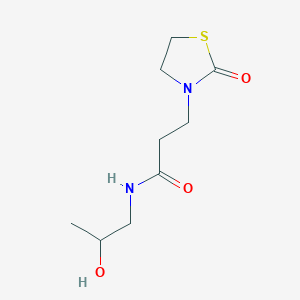

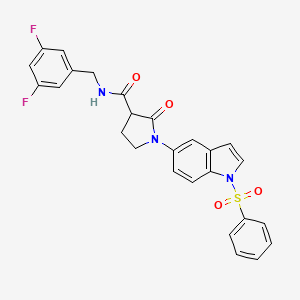
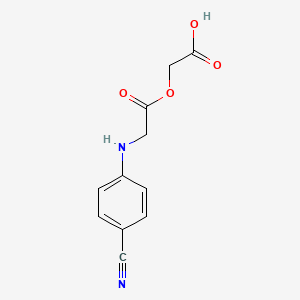
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
